3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid
Overview
Description
3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid: is a complex organic compound characterized by its unique structure, which includes dichloro and diethylsulfamoyl groups attached to a benzoyl amino benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the dichloro-substituted benzoyl chloride. This intermediate is then reacted with diethylsulfamide under controlled conditions to introduce the diethylsulfamoyl group. The final step involves coupling this intermediate with aminobenzoic acid to form the target compound. The reaction conditions often include the use of organic solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylsulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dichloro groups, potentially converting them to less chlorinated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The dichloro and diethylsulfamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism.
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these similar compounds, 3-[[2,4-Dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the presence of the diethylsulfamoyl group, which significantly alters its chemical and biological properties. This group enhances its solubility, reactivity, and potential biological activity, making it distinct from other dichloroaniline derivatives.
Properties
IUPAC Name |
3-[[2,4-dichloro-5-(diethylsulfamoyl)benzoyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-3-22(4-2)28(26,27)16-9-13(14(19)10-15(16)20)17(23)21-12-7-5-6-11(8-12)18(24)25/h5-10H,3-4H2,1-2H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBTUALSLWIOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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